molecular formula C11H8N4S B8382815 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine

5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B8382815
M. Wt: 228.28 g/mol
InChI Key: XFTGWBHRZDKODT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of isoquinoline derivatives with thiadiazole precursors. One common method includes the use of N-substituted isoquinoline and thiadiazole intermediates under specific reaction conditions to yield the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoquinoline or thiadiazole rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Common in modifying the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the AKT kinase pathway. This pathway is crucial for cell growth, metabolism, and survival. By inhibiting AKT, 5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine can reduce the phosphorylation of downstream proteins such as GSK and FKHR, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the isoquinoline and thiadiazole rings, which contributes to its potent AKT inhibitory activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

5-isoquinolin-6-yl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H8N4S/c12-11-15-14-10(16-11)8-1-2-9-6-13-4-3-7(9)5-8/h1-6H,(H2,12,15)

InChI Key

XFTGWBHRZDKODT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C3=NN=C(S3)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available isoquinoline-6-carboxylic acid (15.4 g, 89 mmol) and thiosemicarbazide (12.2 g, 133 mmol) were mixed in 150 ml phosphorus oxychloride. The mixture was heated at 80° C. for 60 hours. After removing the excess phosphorus oxychloride via rotatory evaporation at a reduced pressure, the remaining residue was mixed with ice water and the pH increased to pH 12 with KOH. After filtration and washing with water, a yellow amorphous solid 1a was obtained as the crude product (17 g, y (yield)=85%). It was used directly for next step. A pure sample of the product was obtained by subjecting the crude product to a silica gel column chromatography with a gradient of 1-5% 2M NH3 methanol solution in dichloromethane as the eluent. 1H NMR (400 MHz, DMSO-d6): δ 7.73 (s, 2H), 8.02 (d, J=6 Hz, 1H), 8.27 (m, 2H), 8.38 (s, 1H), 8.66 (d, J=6 Hz, 1H), 9.45 (s, 1H). MS (API-ES) m/z (%): 229 (100%, M++1).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To (2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid (0.11 g, 0.23 mmol) in 3 mL of DMF was added EDCI (0.065 g, 0.34 mmol) and HOBt (0.062 g, 0.46 mmol). After 10 minutes, 5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine (0.057 g, 0.25 mmol) was added. 5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amine was prepared as shown in Scheme 5 using isoquinoline-6-carboxylic acid, commercially available from AstaTech Product List (Order Number 62874), instead of 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid. The mixture was stirred for 12 hours. The solvent was removed under reduced pressure and the residue was taken up in 20 mL of EtOAc. The mixture was washed with aq NH4Cl (5 mL), water (5×5 mL), and brine (5 mL), then dried over MgSO4. The mixture was filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (eluting with a gradient from 0 to 2.5% MeOH in DCM) to provide tert-butyl (2S,3S)-4-(tert-butyldimethylsilyloxy)-1-(5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-ylamino)-1-oxo-3-(4-trifluoromethylphenyl)butan-2-ylcarbamate (0.086 g, 54%) as a yellow solid. 1H NMR (400 MHz, CD3OD): δ ppm 9.38 (s, 1H), 8.61-8.58 (m, 2H), 8.40 (d, J=8.9, 1H), 8.32 (d, 8.6 Hz, 1H), 8.06 (s, 1H), 8.04 (d, J=5.8 Hz, 1H), 7.70 (d, J=7.9 Hz, 2H), 7.61 (d, J=8.1 Hz, 2H), 5.01-4.95 (m, 1H), 4.11-3.96 (m, 2H), 3.62-3.55 (m, 1H), 1.38 (s, 9H), 0.87 (s, 9H), 0.02 (s, 3H), 0.00 (s, 3H). 1H not detected.
Name
(2S,3S)-2-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)-3-(4-(trifluoromethyl)phenyl)butanoic acid
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
0.065 g
Type
reactant
Reaction Step One
Name
Quantity
0.062 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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